molecular formula C8H13N3S B6332071 3-Methyl-1-(1,3-thiazol-2-yl)piperazine CAS No. 873075-51-5

3-Methyl-1-(1,3-thiazol-2-yl)piperazine

Cat. No. B6332071
Key on ui cas rn: 873075-51-5
M. Wt: 183.28 g/mol
InChI Key: SBBSBSJOPQYMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546404B2

Procedure details

A mixture of 2(R)-methyl piperazine (300 mg, 3 mmol), 2-bromo thiazole (0.27 ml, 3 mmol), (2-biphenylyldi-tert-butylphosphine (134 mg, 0.449 mmol), palladium acetate (101 mg, 0.45 mmol), and cesium carbonate (1.46 g, 4.49 mmol) in dioxane 25 ml (v/v 5/1) was kept at reflux temperature for 2 hours, then cooled to room temperature, then filtered through celite, then concentrated and then purified by chromatography eluting with 12% MeOH/MeCl2/NH4OH to yield the product as a white solid (145 mg, 26%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
101 mg
Type
catalyst
Reaction Step Five
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.Br[C:9]1[S:10][CH:11]=[CH:12][N:13]=1.C1(C2C=CC=CC=2)C=CC=CC=1P(C(C)(C)C)C(C)(C)C.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][N:6]([C:9]2[S:10][CH:11]=[CH:12][N:13]=2)[CH2:7]1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C[C@H]1NCCNC1
Name
Quantity
0.27 mL
Type
reactant
Smiles
BrC=1SC=CN1
Step Two
Name
Quantity
134 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
Step Three
Name
cesium carbonate
Quantity
1.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
101 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with 12% MeOH/MeCl2/NH4OH

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCN1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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